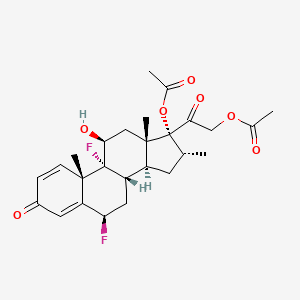
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:
Acetylation: The 21-hydroxy group is acetylated using acetic anhydride.
Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated, followed by elimination to form a 9(11)-double bond.
Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The 3-acetyl group is removed by hydrolysis.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by fluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: The 1-position is dehydrogenated to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 11beta-hydroxy group.
Reduction: Reduction reactions can occur at the 3-keto group.
Substitution: The fluorine atoms at the 6beta and 9alpha positions can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Oxidation of the 11beta-hydroxy group can lead to the formation of 11-keto derivatives.
Reduction: Reduction of the 3-keto group results in the formation of 3-hydroxy derivatives.
Substitution: Substitution of fluorine atoms can yield various analogs with different biological activities.
Aplicaciones Científicas De Investigación
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development of analytical methods.
Biology: Employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: Used in preclinical studies to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of glucocorticoid response elements in the DNA. This results in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes. The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: An isomer of the compound with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects.
Flumethasone: A related compound with similar chemical structure and biological activity.
Uniqueness
6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to the presence of fluorine atoms at the 6beta and 9alpha positions, which enhance its potency and stability compared to other corticosteroids. The specific arrangement of functional groups also contributes to its high affinity for glucocorticoid receptors and its prolonged duration of action .
Propiedades
Número CAS |
60864-47-3 |
|---|---|
Fórmula molecular |
C26H32F2O7 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17+,18+,20-,21+,23+,24+,25+,26+/m1/s1 |
Clave InChI |
BOBLHFUVNSFZPJ-HGZSCFKZSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















